4-(2,5-Dimethylthiophen-3-yl)piperidine chemical structure
4-(2,5-Dimethylthiophen-3-yl)piperidine chemical structure
An In-Depth Technical Guide to 4-(2,5-Dimethylthiophen-3-yl)piperidine: Structure, Synthesis, and Therapeutic Potential
This guide provides a comprehensive technical overview of the novel heterocyclic compound, 4-(2,5-Dimethylthiophen-3-yl)piperidine. Synthesizing foundational principles of medicinal chemistry with established laboratory practices, this document is intended for researchers, scientists, and drug development professionals. We will delve into the molecule's structural rationale, propose a robust synthetic pathway with detailed protocols, and explore its potential pharmacological significance based on the well-documented activities of its constituent moieties.
Introduction: A Privileged Scaffold Combination
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents due to their favorable biological and pharmacokinetic properties. These are often referred to as "privileged scaffolds." 4-(2,5-Dimethylthiophen-3-yl)piperidine is a thoughtful conjugation of two such scaffolds: the piperidine ring and the thiophene nucleus.
The piperidine moiety is a cornerstone of drug design, present in a vast number of pharmaceuticals.[1][2] Its saturated, six-membered heterocyclic structure often imparts improved solubility, metabolic stability, and the ability to form critical hydrogen bonds with biological targets.[2][3] The nitrogen atom provides a versatile handle for synthetic modification, allowing for the fine-tuning of a compound's properties.[1][4]
Similarly, the thiophene ring is a bioisostere of the benzene ring, frequently employed to modulate electronic properties and enhance biological activity. Thiophene derivatives are known to possess a wide spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] The specific 2,5-dimethyl substitution pattern on the thiophene ring in the target molecule is significant, as it can influence the molecule's steric and electronic profile, potentially enhancing target specificity and metabolic resistance.
The strategic fusion of these two scaffolds in 4-(2,5-Dimethylthiophen-3-yl)piperidine creates a molecule with significant potential as a building block for novel therapeutics, particularly in oncology and neuropharmacology.
Section 1: Molecular Structure and Physicochemical Properties
The fundamental identity of 4-(2,5-Dimethylthiophen-3-yl)piperidine is defined by its unique three-dimensional arrangement and resulting physicochemical characteristics.
Chemical Structure
The molecule consists of a piperidine ring connected at its 4-position to the 3-position of a 2,5-dimethyl-substituted thiophene ring.
Caption: 2D Chemical Structure of 4-(2,5-Dimethylthiophen-3-yl)piperidine.
Predicted Physicochemical Data
Quantitative descriptors are essential for predicting the behavior of a compound in biological systems. The following properties for 4-(2,5-Dimethylthiophen-3-yl)piperidine have been calculated.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇NS | ChemSynthesis |
| Molecular Weight | 195.33 g/mol | PubChem |
| XlogP | ~2.5 - 3.0 | Predicted |
| Hydrogen Bond Donors | 1 (from piperidine N-H) | Calculated |
| Hydrogen Bond Acceptors | 1 (from piperidine N) | Calculated |
| Rotatable Bonds | 1 (C-C bond linking rings) | Calculated |
Note: XlogP is a predicted value for octanol-water partition coefficient, a key indicator of lipophilicity.
Section 2: Proposed Synthesis and Purification
Retrosynthetic Analysis
The most logical disconnection point is the C-C bond between the piperidine and thiophene rings. This suggests a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling. This strategy is widely used for its reliability, functional group tolerance, and mild reaction conditions.
The retrosynthesis would involve a protected 4-piperidine boronic acid derivative and 3-bromo-2,5-dimethylthiophene. The piperidine's nitrogen must be protected (e.g., with a Boc group) to prevent side reactions during the coupling step.
Proposed Synthetic Workflow
The proposed synthesis is a multi-step process beginning from commercially available starting materials.
